Product packaging for (R)-dinoseb(Cat. No.:)

(R)-dinoseb

Cat. No.: B1210927
M. Wt: 240.21 g/mol
InChI Key: OWZPCEFYPSAJFR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Dinoseb is the single enantiomer of the dinitrophenol compound dinoseb (CAS 88-85-7), which features a chiral center in its sec-butyl side chain . This product offers researchers a high-purity chiral standard for advanced metabolic, toxicological, and environmental fate studies. Dinoseb's primary and well-characterized mechanism of action is the uncoupling of oxidative phosphorylation . It functions as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for adenosine triphosphate (ATP) synthesis. This disruption of cellular energy production is the basis for its historical use as a contact herbicide and its high toxicity in non-target organisms . In plants, it also inhibits the electron transport chain in photosynthesis . Research applications for this compound include its use as a model uncoupler in bioenergetics studies, investigation of stereoselective toxicity and environmental fate of chiral pesticides, and metabolomic research to understand metabolic disruptions in various biological models . It is critical to note that dinoseb is a substance of high concern. It is banned as an herbicide in many regions, including the European Union and the United States, due to its high toxicity, which includes teratogenic effects and the potential to cause sterility . This product is provided "For Research Use Only" and is strictly not for human or veterinary, household, or any other personal use. All handling must be conducted by trained professionals in appropriately controlled laboratory settings, with strict adherence to the associated Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O5 B1210927 (R)-dinoseb

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

2-[(2R)-butan-2-yl]-4,6-dinitrophenol

InChI

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3/t6-/m1/s1

InChI Key

OWZPCEFYPSAJFR-ZCFIWIBFSA-N

SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Isomeric SMILES

CC[C@@H](C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Stereochemical Considerations and Isomerism of Dinoseb

Elucidation of Dinoseb's Chiral Nature and Enantiomeric Forms

Chirality, in chemistry, refers to a molecule's property of being non-superimposable on its mirror image, much like a pair of hands. This property arises from the presence of a chiral center, typically a carbon atom bonded to four different chemical groups. Dinoseb (B1670700), chemically known as 2-sec-butyl-4,6-dinitrophenol, contains a chiral center at the secondary carbon atom of the sec-butyl group. This chiral center gives rise to two distinct enantiomeric forms: (R)-dinoseb and (S)-dinoseb. These enantiomers are stereoisomers that are mirror images of each other but cannot be superimposed.

The synthesis of dinoseb typically involves the nitration of 2-sec-butylphenol (B1202637). The sec-butyl group itself is derived from 1-butene (B85601) and phenol (B47542), where the sec-butyl moiety is introduced, creating the chiral center. Without specific enantioselective synthesis methods, this process results in a racemic mixture, meaning an equal proportion (50:50) of both (R)- and (S)-dinoseb enantiomers.

Methods for elucidating the chiral nature of compounds like dinoseb include techniques such as polarimetry, which measures the rotation of plane-polarized light by chiral substances, and chiral chromatography, which separates enantiomers based on their differential interactions with a chiral stationary phase fz-juelich.densf.gov.

This compound as a Component of Racemic Mixtures

Dinoseb is commonly produced and utilized as a racemic mixture, comprising equal amounts of the (R)- and (S)-enantiomers wikipedia.org. A racemic mixture, also known as a racemate, is optically inactive because the rotational effects of the two enantiomers on plane-polarized light cancel each other out libretexts.org. The presence of both enantiomers in equal proportions is a direct consequence of non-stereoselective synthesis pathways.

Techniques such as chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to separate and quantify the individual enantiomers within a racemic mixture fz-juelich.decapes.gov.brresearchgate.net.

Theoretical Frameworks for Enantioselective Behavior of Chiral Xenobiotics

Xenobiotics are chemical substances foreign to a biological system. When a xenobiotic is chiral, its enantiomers can exhibit markedly different behaviors within living organisms and the environment. Theoretical frameworks explaining this enantioselective behavior are rooted in the principles of stereochemistry and molecular recognition.

Chiral Recognition and Stereospecific Binding: Biological systems, such as enzymes and cellular receptors, are themselves chiral. This inherent chirality allows them to interact differently with the two enantiomers of a chiral xenobiotic. This phenomenon, known as chiral recognition, leads to stereospecific binding, where one enantiomer may bind more strongly or effectively to a target site than the other researchgate.netnih.gov. This differential binding can dictate the xenobiotic's efficacy, mechanism of action, and potential for adverse effects.

Enantioselective Toxicity and Efficacy: The differential interactions at the molecular level translate into observable differences in toxicity and efficacy. For instance, one enantiomer might be pharmacologically active, while the other is inactive or even detrimental. The tragic case of thalidomide, where one enantiomer was a sedative and the other a teratogen, exemplifies the critical importance of enantioselectivity in drug development jascoinc.com. Similar principles apply to pesticides and other xenobiotics, where one enantiomer might be a more potent herbicide or exhibit different environmental persistence.

These theoretical frameworks underscore the necessity of analyzing chiral compounds like dinoseb at the enantiomeric level to fully understand their interactions with biological systems and their environmental fate.

Synthetic Pathways and Derivatization of R Dinoseb

Chemical Synthesis Methodologies for Dinoseb (B1670700)

The industrial production of dinoseb is typically a two-step process that begins with the alkylation of phenol (B47542), followed by dinitration. This pathway yields a racemic mixture of (R)- and (S)-dinoseb.

The first step involves the Friedel-Crafts alkylation of phenol with an alkene, typically 1-butene (B85601) or but-2-ene. acs.orgresearchgate.net The reaction is conducted under acidic conditions, where a proton source protonates the alkene to form a secondary carbocation. Current time information in Bangalore, IN. This carbocation then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring. The hydroxyl group of phenol is a strong ortho-, para-director, leading to the formation of 2-sec-butylphenol (B1202637) and 4-sec-butylphenol. thegoodscentscompany.com For the synthesis of dinoseb, the 2-sec-butylphenol isomer, also known as 2-(1-methylpropyl)phenol, is the required intermediate and must be separated from the 4-alkylated isomer. researchgate.net The use of specific catalysts, such as gamma-aluminum trioxide, has been shown to achieve high selectivity for the desired ortho-substituted product. thegoodscentscompany.com

The subsequent step is the dinitration of the purified 2-(1-methylpropyl)phenol intermediate. Current time information in Bangalore, IN. This is achieved using a standard nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. rsc.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The phenol ring, activated by the hydroxyl group, undergoes electrophilic aromatic substitution twice. The first nitration yields a mixture of mono-nitrated phenols. The second nitration leads to the final product, 2-(1-methylpropyl)-4,6-dinitrophenol (dinoseb). Current time information in Bangalore, IN.nih.gov

Table 1: Overview of Racemic Dinoseb Synthesis

StepReactionReactantsKey Intermediate/ProductDescription
1Friedel-Crafts AlkylationPhenol, 1-Butene, Acid Catalyst2-(1-Methylpropyl)phenolElectrophilic aromatic substitution to attach the sec-butyl group to the phenol ring, primarily at the ortho position. researchgate.netCurrent time information in Bangalore, IN.
2Dinitration2-(1-Methylpropyl)phenol, Nitric Acid, Sulfuric Acid2-(1-Methylpropyl)-4,6-dinitrophenolSequential electrophilic aromatic substitution with nitronium ions at the 4- and 6-positions of the phenol ring. Current time information in Bangalore, IN.rsc.org

Approaches to Enantioselective Synthesis of (R)-Dinoseb

While the general synthesis produces a racemic mixture, obtaining enantiopure this compound requires methods of asymmetric synthesis or chiral resolution. Direct enantioselective synthesis methods for dinoseb itself are not prominently described in the literature, likely due to its discontinued (B1498344) use as a pesticide. However, established principles of asymmetric catalysis and chiral separation provide clear pathways to its potential synthesis.

Two primary strategies can be proposed:

Asymmetric Friedel-Crafts Alkylation: This approach would involve the alkylation of phenol with 1-butene using a chiral catalyst to directly favor the formation of (R)-2-(1-methylpropyl)phenol. Subsequent nitration would yield this compound. Chiral phosphoric acids (CPAs) and chiral metal complexes are widely used to catalyze asymmetric Friedel-Crafts reactions with high enantioselectivity. mdpi.comnih.govacs.org For instance, copper catalysts decorated with chiral ligands have been successfully used in the asymmetric propargylic alkylation of phenol derivatives. rsc.org Adapting such a system could provide a direct route to the chiral intermediate.

Chiral Resolution of Intermediates or Final Product: This is a classical method for separating enantiomers. A racemic mixture of 2-(1-methylpropyl)phenol or dinoseb itself could be reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by methods like fractional crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the pure (R)-enantiomer. A documented approach for the related compound 2,6-di-sec-butylphenol (B1583072) involves reacting the racemic phenol with a chiral isocyanate, such as (R)-(+)-1-phenylethylisocyanate, to form diastereomeric carbamates. googleapis.com These diastereomers can be separated chromatographically, and subsequent hydrolysis of the desired diastereomer yields the enantiopure phenol. googleapis.com A similar strategy could be applied to resolve racemic 2-(1-methylpropyl)phenol.

Table 2: Plausible Strategies for Enantioselective Synthesis

StrategyMethodDescriptionPotential Reagents/Catalysts
Asymmetric SynthesisCatalytic Asymmetric Friedel-Crafts AlkylationDirect formation of (R)-2-(1-methylpropyl)phenol by reacting phenol and 1-butene with a chiral catalyst. mdpi.combuchler-gmbh.comChiral Phosphoric Acids (CPAs); Chiral Metal-Ligand Complexes (e.g., Cu, Pd, Ni with chiral ligands). nih.govrsc.orgacs.org
Chiral ResolutionDiastereomer Formation and SeparationReaction of racemic 2-(1-methylpropyl)phenol with a chiral agent to form separable diastereomers, followed by removal of the chiral auxiliary. googleapis.comChiral isocyanates (e.g., (R)-1-phenylethylisocyanate), chiral carboxylic acids, or other chiral resolving agents. googleapis.com

Formation and Stability of Dinoseb Salts and Esters in Research Contexts

In research and historical commercial applications, dinoseb has been used not only as the parent phenol but also in the form of its salts and esters. These derivatives are typically prepared to modify the compound's physical properties, such as solubility.

Dinoseb is a weak acid (pKa ≈ 4.6) due to its phenolic hydroxyl group, which is made more acidic by the electron-withdrawing nitro groups. rsc.org Consequently, it readily reacts with inorganic and organic bases to form salts. rsc.org Common examples include salts with alkali metals (e.g., sodium dinoseb) or various amines (e.g., ammonium (B1175870) or alkanolamine salts). researchgate.net The formation of these salts significantly increases the water solubility of the compound, which was advantageous for creating aqueous formulations for its use as a herbicide. rsc.org

Esters of dinoseb, such as dinoseb acetate (B1210297), can be formed by reacting the phenolic hydroxyl group with an acyl halide or anhydride. In environmental and biological contexts, these esters are often considered pro-herbicides. acs.org They are generally more lipophilic than the parent phenol, which may facilitate absorption through plant cuticles. serdp-estcp.mil Once absorbed, these esters are typically unstable and are rapidly hydrolyzed by esterase enzymes back to the parent dinoseb, which is the active toxicant. acs.orgserdp-estcp.mil This hydrolysis means that while esters can be used in applications, the ultimate active compound is dinoseb itself.

Table 3: Common Derivatives of Dinoseb

Derivative TypeExampleFormation ReactionKey Property/Characteristic
SaltSodium DinosebAcid-base reaction with sodium hydroxideHigh water solubility. rsc.org
SaltAlkanolamine SaltAcid-base reaction with an alkanolamine (e.g., triethanolamine)Increased water solubility for formulations. acs.org
EsterDinoseb AcetateEsterification with acetyl chloride or acetic anhydrideIncreased lipophilicity; acts as a pro-herbicide, hydrolyzing to dinoseb. acs.orgchemrxiv.org

Development of Isotopic Labeling Strategies for this compound Tracers

Isotopically labeled compounds are indispensable tools in research for tracing the metabolic fate, environmental transport, and degradation pathways of molecules. ufz.denih.gov The development of isotopically labeled this compound tracers would involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure. The labeling strategy depends on which part of the molecule is of interest for a particular study.

Plausible strategies for labeling this compound can be designed by modifying the synthetic pathway described in section 3.1 with isotopically enriched starting materials:

¹³C-Labeling: To label the aromatic ring, one could start with a ¹³C-labeled phenol. nih.gov Modern synthetic methods allow for the site-specific incorporation of ¹³C into the phenolic core structure, which could then be carried through the alkylation and nitration steps. acs.orgchemrxiv.org

²H-Labeling (Deuterium): The sec-butyl group can be labeled by using deuterated precursors in the alkylation step. For example, the synthesis could start with deuterated 1-butene or deuterated sec-butyl bromide. acs.orgprinceton.edu

¹⁵N-Labeling: The nitro groups can be labeled by employing ¹⁵N-enriched nitric acid (H¹⁵NO₃) or a mixture of K¹⁵NO₃ and sulfuric acid during the nitration step. scispace.com The synthesis of H¹⁵NO₃ from enriched ¹⁵NH₃ is a well-documented process. researchgate.netscielo.br

These strategies would allow for the synthesis of this compound tracers that can be accurately monitored in complex biological or environmental matrices using mass spectrometry or NMR spectroscopy. serdp-estcp.mil

Table 4: Potential Isotopic Labeling Strategies for this compound

IsotopePosition(s) on MoleculeLabeled PrecursorSynthetic Step of Introduction
¹³CPhenolic Ring¹³C-labeled PhenolUsed as starting material for alkylation. nih.gov
²H (D)sec-Butyl GroupDeuterated 1-ButeneAlkylation of phenol. acs.org
¹⁵NNitro Groups (-NO₂)H¹⁵NO₃ or K¹⁵NO₃/H₂SO₄Nitration of 2-(1-methylpropyl)phenol. scispace.comscielo.br

Mechanisms of Action at the Molecular and Cellular Levels

Uncoupling of Oxidative Phosphorylation by (R)-Dinoseb

This compound acts as a classic uncoupler of oxidative phosphorylation. wikipedia.org This means it disconnects the process of electron transport from the synthesis of ATP, leading to a dissipation of the energy generated by cellular respiration. herts.ac.ukwikipedia.org

This compound functions as a protonophore, an agent that transports protons (hydrogen cations) across biological membranes. wikipedia.orgjku.at As a weak acid, this compound can exist in both a protonated (undissociated) and a deprotonated (anionic) form. wikipedia.org In its neutral, undissociated state, it is lipophilic and can readily diffuse across the inner mitochondrial membrane. wikipedia.orgresearchgate.net

The mechanism involves the following steps:

In the acidic environment of the mitochondrial intermembrane space, the this compound molecule picks up a proton. wikipedia.org

In its protonated, neutral form, it diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix. wikipedia.org

Once in the matrix, it releases the proton. wikipedia.org

The resulting negatively charged anion is then driven back across the membrane to the intermembrane space by the electrochemical gradient. wikipedia.org

This cyclical transport of protons effectively creates a shuttle that bypasses the ATP synthase channel, dissipating the crucial proton gradient. wikipedia.orgwikipedia.org

The synthesis of ATP by the enzyme ATP synthase is powered by the proton motive force, which is the electrochemical potential difference generated by the proton gradient across the inner mitochondrial membrane. nih.govacs.orgnih.gov By shuttling protons back into the mitochondrial matrix, this compound collapses this proton gradient. wikipedia.orgwikipedia.org

Without a sufficient proton motive force, the ATP synthase cannot effectively convert ADP and inorganic phosphate (B84403) into ATP. wikipedia.orgembopress.org Consequently, the energy derived from the oxidation of nutrients, which is normally captured in the chemical bonds of ATP, is instead lost primarily as heat. wikipedia.org Studies in zebrafish embryos have shown that dinoseb (B1670700) exposure leads to a decrease in oligomycin-induced ATP-linked respiration, directly demonstrating its impact on mitochondrial ATP production. researchgate.net

In vitro assays have confirmed that dinoseb causes mitochondrial membrane depolarization. canada.ca This disruption of the membrane potential is a key indicator of the uncoupling effect and is a critical event in the cellular toxicity of dinitrophenols. nih.govacs.org The dye JC-1, which forms red-orange aggregates in mitochondria with high membrane potential and exists as green-light-emitting monomers at low potential, is often used to measure this effect. acs.org

ParameterEffect of this compoundMechanismReference
Proton Gradient DissipationActs as a protonophore, shuttling H+ ions across the inner mitochondrial membrane. wikipedia.orgwikipedia.org
ATP Synthesis InhibitionCollapses the proton motive force required by ATP synthase. wikipedia.orgembopress.orgresearchgate.net
Mitochondrial Membrane Potential Decrease (Depolarization)Neutralizes the charge difference across the inner mitochondrial membrane. canada.cawikipedia.orgnih.gov
Oxygen Consumption Stimulation (initially)The respiratory chain attempts to compensate for the low ATP levels by increasing its activity. researchgate.netnih.gov

Interactions of this compound with Biomolecules

Beyond its primary role as an uncoupler, this compound also interacts with other essential cellular components, further contributing to its biological activity.

Research indicates that dinoseb has the capacity to bind to both proteins and DNA. canada.cacanada.ca This binding is a noted molecular mechanism associated with high hazard in aquatic organisms. canada.ca Unlike many lipophilic compounds, dinoseb does not primarily accumulate in lipids but rather binds predominantly to plasma proteins and other proteins within an organism. canada.ca The interaction with nucleic acids such as DNA suggests a potential for genotoxic effects, although the precise nature and consequences of these binding events require further detailed investigation. canada.cacanada.ca The ability of oligonucleotides to interact with complementary sequences of nucleic acids to form stable complexes is a known mechanism that can result in a loss of function. mdpi.com

The uncoupling of oxidative phosphorylation by this compound triggers significant shifts in cellular energy metabolism. nih.gov The cell, sensing a deficit in ATP production, attempts to compensate by increasing the rate of oxidative metabolism. scispace.comnih.gov This leads to an accelerated consumption of energy stores like carbohydrates and fats. nih.gov

In vitro studies on rat liver cells have shown that dinoseb disrupts metabolism in a complex manner, with effects on gluconeogenesis and ureagenesis observed at concentrations above those needed for its uncoupling action in isolated mitochondria. researchgate.net Furthermore, in plants, dinoseb inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone (B1678516), which in turn prevents the generation of a proton gradient for ATP synthesis in chloroplasts. wikipedia.org This dual impact on both respiration and photosynthesis underscores its broad-spectrum effects on the energy metabolism of living organisms.

Effects on Photosynthetic Electron Transport Chain in Plant Systems

This compound, a dinitrophenol herbicide, exerts its phytotoxic effects primarily by interfering with the fundamental processes of photosynthesis within plant cells. Its mechanism of action targets the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts, leading to a cascade of inhibitory events that ultimately cause cell death.

This compound functions as a potent inhibitor of Photosystem II (PSII), a critical protein complex responsible for water oxidation and the initial steps of light-dependent electron transport. wikipedia.org The primary mode of action involves the interruption of electron flow between the primary quinone acceptor, Q_A, and the secondary quinone acceptor, Q_B. annualreviews.org This blockage occurs because dinoseb competes with plastoquinone for its binding site (the Q_B-binding niche) on the D1 protein, a core component of the PSII reaction center. annualreviews.orgresearchgate.net

As a member of the phenol-type herbicide family, dinoseb's interaction with the D1 protein differs significantly from that of other common PSII inhibitors like the urea (B33335) and triazine classes. annualreviews.orgmdpi.com Research indicates that phenolic herbicides bind near the histidine-215 (His-215) amino acid residue of the D1 protein, whereas urea/triazine-type inhibitors bind near serine-264 (Ser-264). mdpi.com This difference in binding sites results in distinct inhibitory characteristics. For instance, the binding of phenolic inhibitors like dinoseb is competitive with plastoquinone, whereas urea-type inhibitors interfere noncompetitively. annualreviews.org Furthermore, some studies suggest that dinoseb may have a secondary site of action on the oxidizing (donor) side of PSII, potentially deactivating components involved in charge accumulation. acs.org This multifaceted inhibition of PSII effectively shuts down the linear electron flow at one of its earliest stages. nih.gov

Table 1: Comparative Characteristics of PSII Inhibitor Herbicides
CharacteristicPhenol-Type (e.g., Dinoseb)Urea/Triazine-Type (e.g., Diuron, Atrazine)
Binding Site on D1 ProteinNear Histidine-215 (His-215) mdpi.comNear Serine-264 (Ser-264) mdpi.com
Inhibition Type vs. PlastoquinoneCompetitive annualreviews.orgNoncompetitive annualreviews.org
Effect on LuminescenceDoes not trigger; may inhibit background luminescence acs.orgTriggers luminescence acs.org
Primary ActionInhibits electron transport from Q_A to Q_B annualreviews.orgInhibits electron transport from Q_A to Q_B annualreviews.org

The inhibition of the photosynthetic electron transport chain by this compound has profound consequences for the energy-producing reactions in the chloroplast. The flow of electrons through PSII and subsequent components is coupled to the pumping of protons into the thylakoid lumen, creating a proton motive force. wikipedia.org This electrochemical gradient is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by the enzyme ATP synthase, a process known as photophosphorylation. wikipedia.org

By blocking electron transport, dinoseb prevents the formation of this proton gradient. wikipedia.org This action effectively uncouples electron flow from ATP synthesis, leading to a severe inhibition of both non-cyclic and cyclic photophosphorylation. researchgate.net Non-cyclic photophosphorylation has been identified as being particularly sensitive to dinoseb. Furthermore, because the linear electron transport is halted, the terminal electron acceptor of the chain, NADP+ (nicotinamide adenine (B156593) dinucleotide phosphate), cannot be reduced to form NADPH. wikipedia.org The resulting deficit of both ATP and NADPH, the two essential energy and reducing-power molecules generated by the light-dependent reactions, starves the plant of the resources needed for carbon dioxide fixation in the Calvin cycle and other vital metabolic activities, ultimately leading to cell death. wikipedia.org

Comparative Enantioselective Mechanisms of this compound vs. (S)-Dinoseb

Dinoseb is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: this compound and (S)-dinoseb. researchgate.net In the field of agrochemicals, it is a well-established phenomenon that enantiomers of a chiral pesticide can exhibit different biological activities, a property known as enantioselectivity. nih.gov Often, one enantiomer (termed the eutomer) is responsible for the majority of the desired herbicidal activity, while the other (the distomer) is significantly less active or inactive. nih.govresearchgate.net For several classes of herbicides, such as imidazolinones and aryloxyphenoxypropionates, the (R)-enantiomer is typically the more phytotoxic form. researchgate.netgoogle.com

However, detailed research specifically comparing the molecular and cellular mechanisms of this compound versus (S)-dinoseb on the photosynthetic apparatus is not extensively documented in the available scientific literature. While the general mechanism of dinoseb as a PSII inhibitor is understood, studies differentiating the binding affinity, inhibitory constants (K_i), or precise interactions with the D1 protein for each individual enantiomer are scarce. Therefore, while it is highly probable based on the principles of stereochemistry and the behavior of other chiral herbicides that this compound and (S)-dinoseb have different potencies in inhibiting photosynthesis, specific mechanistic data to elaborate on these differences is not currently available.

Environmental Fate, Transport, and Transformation Processes of R Dinoseb

Degradation Pathways in Environmental Compartments

Photolytic Degradation Kinetics and Mechanisms in Aquatic Systems

The photolytic degradation of (R)-dinoseb in aquatic environments is a key process influencing its environmental persistence. canada.ca Direct photolysis can be significant as dinoseb (B1670700) has an absorption maximum at 375 nm. nih.gov Studies have shown that when exposed to natural sunlight, dinoseb in water has a half-life of 14-18 days. epa.gov

The degradation of dinoseb in aquatic systems often follows pseudo-first-order kinetics. nih.govuma.es The process involves the transformation of the dinoseb molecule upon absorbing UV light energy, leading to the formation of various degradation products. mostwiedzy.pl

Several environmental factors significantly modulate the rate of photolytic degradation of this compound in aquatic systems. canada.cacanada.ca

Water Depth: Light intensity decreases with increasing water depth as photons are absorbed by water molecules and other dissolved or suspended substances. dspacedirect.org This quenching effect means that photolysis is most effective in the upper layers of the water column. fao.org

Turbidity: Increased turbidity, caused by suspended particles like silt, mud, or a high density of plankton, reduces light penetration and, consequently, the rate of photodegradation. fao.org Therefore, in highly turbid waters, the persistence of dinoseb is expected to be longer. canada.cacanada.ca The effect of turbidity on light penetration can be substantial, with a significant portion of incident light being lost within the first meter of even pure water. fao.org

Light Intensity: The intensity of incident light, which varies with time of day, season, and cloud cover, directly impacts the rate of photodegradation. dspacedirect.org Higher light intensity generally leads to a faster degradation rate. nih.govdspacedirect.org However, the relationship can be complex, as extremely high light intensities might not proportionally increase the degradation rate due to other limiting factors. mdpi.com

Table 1: Factors Influencing this compound Photodegradation in Aquatic Systems

Factor Influence on Degradation Rate Description
Water Depth Decreases with depth Light penetration diminishes as depth increases, reducing the zone of effective photolysis. dspacedirect.orgfao.org
Turbidity Decreases with increasing turbidity Suspended particles scatter and absorb light, limiting its availability for photodegradation. canada.cacanada.cafao.org
Light Intensity Increases with intensity Higher light intensity provides more energy for the photochemical reactions, accelerating degradation. nih.govdspacedirect.org

To enhance the degradation of this compound, researchers have investigated the use of photocatalysts, with titanium dioxide (TiO₂) being the most studied. nih.govuma.escapes.gov.br Heterogeneous photocatalysis using TiO₂ has been shown to be a promising technique for the complete mineralization of various organic pollutants. nih.gov

The process involves the generation of highly reactive hydroxyl radicals when TiO₂ is irradiated with UV light. mdpi.com These radicals then attack the dinoseb molecule, leading to its degradation. researchgate.net Studies have shown that the TiO₂-assisted photodegradation of dinoseb follows pseudo-first-order kinetics. nih.govuma.es

The efficiency of this process is influenced by several parameters:

Type and Concentration of Catalyst: Different forms of TiO₂, such as Degussa P25, have shown varying efficiencies, with an optimal catalyst concentration needed to maximize degradation rates. nih.govcapes.gov.br Beyond this optimal concentration, the degradation rate may decrease due to light scattering and screening effects. nih.gov

pH: The pH of the aqueous solution significantly affects the degradation rate, with studies indicating that dinoseb degrades more efficiently in acidic conditions. nih.govuma.es

Substrate Concentration: The initial concentration of dinoseb can also influence the degradation rate. nih.gov

Electron Acceptors: The presence of electron acceptors like hydrogen peroxide, potassium bromate, and potassium persulphate can enhance the photodegradation rate. nih.govuma.escapes.gov.br

Table 2: Parameters Affecting TiO₂-Catalyzed Photodegradation of this compound

Parameter Effect on Degradation Rate Notes
Catalyst Type Varies Degussa P25 has been found to be a highly efficient photocatalyst for dinoseb degradation. nih.govcapes.gov.br
Catalyst Concentration Optimal concentration exists Increasing concentration up to a point enhances degradation; excess catalyst can hinder it. nih.gov
pH pH-dependent Degradation is more efficient in acidic pH. nih.govuma.es
Substrate Concentration Increases with concentration up to a point Higher initial dinoseb concentrations can lead to increased degradation rates until other factors become limiting. nih.gov
Electron Acceptors Enhances degradation Compounds like H₂O₂ can improve the efficiency of the process. nih.govuma.escapes.gov.br

Biodegradation in Soil and Water Environments

The biodegradation of this compound is a complex process influenced by the prevailing environmental conditions, particularly the presence or absence of oxygen. nih.gov Test results for the biodegradation of dinoseb in soil show variability, with factors such as dinoseb concentration, prior exposure, soil type, and pH playing significant roles. canada.cacanada.ca

This compound is not considered to be readily biodegradable under aerobic conditions. canada.cacanada.ca Studies have shown that under aerobic conditions, dinoseb degradation can be slow. nih.gov For instance, one study reported only 24% CO₂ evolution after 28 days in an aerobic biodegradation test. canada.ca

In contrast, anaerobic conditions appear to be much more favorable for the degradation of dinoseb. nih.govoup.com The creation of anaerobic environments, for example by adding a starchy byproduct to soil and flooding it, can stimulate a microbial consortium capable of completely degrading dinoseb. nih.govoup.com This anaerobic degradation can proceed without the formation of polymerization products that are sometimes observed under aerobic or microaerophilic conditions. nih.gov A strain of Clostridium bifermentans has been shown to degrade dinoseb under anaerobic conditions through cometabolism. nih.gov

Table 3: Biodegradation of this compound under Different Conditions

Condition Degradation Potential Key Findings
Aerobic Not readily biodegradable canada.cacanada.ca Degradation is generally slow. nih.gov Factors like concentration, soil type, and pH are influential. canada.cacanada.ca
Anaerobic Favorable for degradation nih.govoup.com Complete degradation can be achieved by stimulating anaerobic microbial consortia. nih.gov Can occur via cometabolism. nih.gov

The composition and activity of the microbial community are crucial for the biodegradation of this compound. The presence of specific microbial populations adapted to degrading this compound can significantly enhance its removal from the environment. psu.edu

Under aerobic conditions, certain bacterial species have been identified as capable of degrading dinoseb, including members of the genera Pseudomonas and Azotobacter. canada.ca For example, Pseudomonas aeruginosa and Pseudomonas putida have been found to degrade dinoseb. canada.cacanada.ca

Under anaerobic conditions, a consortium of microorganisms is often responsible for the breakdown of dinoseb. nih.gov The addition of a carbon source can stimulate the growth and activity of these anaerobic communities. nih.govnih.gov In some cases, inoculation with an acclimated, anaerobic, dinoseb-degrading consortium has been shown to improve degradation rates, particularly in highly contaminated soils. nih.gov The structure and function of these microbial communities can be influenced by the presence of other contaminants and nutrients in the environment. mdpi.comfrontiersin.org The introduction of a contaminant can lead to shifts in the dominant microbial phyla and affect metabolic pathways. mdpi.com

Identification of Microbial Degradation Products

The microbial degradation of this compound can proceed through different pathways depending on the environmental conditions, particularly the availability of oxygen. Both aerobic and anaerobic bacteria have been shown to metabolize this compound.

Under aerobic conditions, bacteria such as Azotobacter species have been observed to transform dinoseb. One identified degradation product from the action of Azotobacter is 6-acetamido-2-sec-butyl-4-nitrophenol. canada.ca

Under anaerobic or reducing conditions, a common degradation pathway involves the sequential reduction of the nitro groups on the aromatic ring to form amino groups. juit.ac.in These amino derivatives can be further transformed, for instance, by the replacement of the amino groups with hydroxyl groups. juit.ac.in Research using gas chromatography-mass spectrometry (GC-MS) has confirmed the presence of various transformed products under these conditions. juit.ac.in A specific anaerobic bacterium, Clostridium bifermentans strain KMR-1, has been shown to degrade dinoseb completely without the accumulation of aromatic intermediates. canada.ca This suggests that under certain anaerobic conditions, the aromatic ring of dinoseb can be fully broken down. nih.gov

Hydrolysis Mechanisms and Rates in Aqueous Systems

Hydrolysis is generally not considered a significant degradation pathway for this compound in aqueous environments under typical environmental pH conditions. canada.caepa.gov Laboratory studies have demonstrated that dinoseb is stable to hydrolysis over extended periods. In one study, dinoseb showed no significant degradation when kept in aqueous solutions at pH levels of 5, 7, and 9 at 25°C for 30 days. canada.caccme.ca This stability indicates that the chemical bonds within the dinoseb molecule are resistant to cleavage by water at these pH values. canada.ca

While aqueous hydrolysis is slow, some evidence suggests that hydrolysis may be more relevant in soil environments. An estimated hydrolysis half-life of 30 days in soil has been reported, indicating that soil components may catalyze the hydrolytic degradation of dinoseb. nih.gov

Table 1: Hydrolysis Data for Dinoseb

Medium pH Range Temperature (°C) Observation Half-Life Source(s)
Water 5, 7, 9 25 Stable over 30 days Not significant canada.caccme.ca
Soil Not specified Not specified Soil-catalyzed hydrolysis may occur ~30 days (estimated) nih.gov

Environmental Mobility and Distribution

Leaching Potential to Groundwater and Soil Adsorption Characteristics

The mobility of this compound in soil and its potential to leach into groundwater are influenced by its adsorption characteristics, which are in turn dependent on soil properties and environmental conditions. epa.govherts.ac.uk Dinoseb is considered to have a high potential for leaching in some soils, which is a concern for groundwater contamination. herts.ac.ukresearchgate.net

The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, has been reported for dinoseb. A measured Koc value of 124 suggests that dinoseb has high mobility in soil. epa.gov However, this mobility is not uniform across all soil types and conditions, and other studies have presented contradictory evidence regarding its leaching potential. mdpi.com For instance, some experiments have shown that dinoseb could not be leached from the top 30 cm of soil within the first year after application. canada.ca

Influence of Soil Organic Carbon and Clay Content on Adsorption

Soil organic carbon (OC) and clay content are recognized as the most significant soil properties governing the adsorption of this compound. researchgate.net Generally, soils with higher organic carbon and clay content exhibit a greater capacity to adsorb dinoseb, thereby reducing its mobility and leaching potential. epa.govresearchgate.net The strong correlation between these soil components and dinoseb sorption is due to the availability of binding sites on organic matter and clay mineral surfaces. bcpc.orgd-nb.info

Role of pH in Soil Binding and Mobility

The pH of the soil is a critical factor that modifies the adsorption and mobility of this compound. canada.ca Dinoseb is a weak acid with a pKa of approximately 4.62. nih.gov This means that at soil pH values below its pKa, dinoseb exists predominantly in its neutral, non-ionized form. In this form, it is less water-soluble and binds more strongly to soil particles, particularly clays. epa.govnih.gov

Conversely, at soil pH values above its pKa, which is common in many agricultural soils (pH 6-9), dinoseb will be largely in its dissociated, anionic (negatively charged) form. canada.ca This anionic form is more water-soluble and is subject to electrostatic repulsion from negatively charged soil colloids (like clay and organic matter), leading to weaker adsorption and consequently, greater mobility and a higher potential for leaching. canada.cad-nb.info

The effect of pH is demonstrated by the significant variation in measured Koc values. While a Koc of 124 has been reported under certain conditions, a much higher Koc of 6,607 was observed at a buffered pH of 3, highlighting the dramatically increased adsorption in acidic environments. nih.govcanada.ca

Table 2: Soil Adsorption and Mobility Parameters for Dinoseb

Parameter Value Condition Implication Source(s)
Soil Sorption Coefficient (Koc) 124 mL/g Standard High mobility epa.gov
Soil Sorption Coefficient (Koc) 6,607 mL/g Buffered pH 3 Low mobility nih.govcanada.ca
pKa ~4.62 - Influences ionization state in soil nih.gov
Groundwater Ubiquity Score (GUS) High - High leachability potential herts.ac.uk

Volatilization from Water and Soil Surfaces

Volatilization, the process of a chemical moving from a surface into the air, is not considered a major pathway for the dissipation of this compound from soil and water surfaces under most conditions. canada.caepa.gov

The potential for a chemical to volatilize from water is often estimated using its Henry's Law constant. For dinoseb, the estimated Henry's Law constant is 5.04 x 10⁻⁴ atm·m³/mol. epa.gov This value suggests that volatilization from water will be a slow process. juit.ac.inepa.gov

From soil surfaces, volatilization is also generally slow. A laboratory experiment measuring the evaporation of dinoseb from a soil surface determined a half-life of 26 days. epa.govresearchfloor.org The rate of volatilization from soil can be influenced by factors such as temperature, soil moisture, and soil acidity. mdpi.comepa.gov For example, some loss may occur from moist, acidic soils, particularly at higher temperatures, through a process called codistillation. nih.gov

Table 3: Volatilization Data for Dinoseb

Parameter Value Medium Implication Source(s)
Henry's Law Constant 5.04 x 10⁻⁴ atm·m³/mol Water Slow volatilization epa.gov
Evaporation Half-Life 26 days Soil Surface Slow volatilization epa.govresearchfloor.org

Transport in Surface Water and Air

The movement of dinoseb in the environment is influenced by its chemical and physical properties. As a compound with moderate aqueous solubility and volatility, it possesses the ability to be transported across both aquatic and atmospheric pathways. epa.govherts.ac.uk

Transport in Surface Water:

Dinoseb has a high potential for leaching into groundwater. herts.ac.uk Its mobility in aquatic systems is significantly influenced by pH. In its non-ionized form, dinoseb is moderately sorbed by soils, which can limit its transport to groundwater. However, the salt forms of dinoseb, which are more water-soluble, are less strongly bound to soil particles and thus pose a greater risk of groundwater contamination. fao.org Fugacity modeling suggests that when released into water, the neutral form of dinoseb is likely to remain in the water column. canada.ca However, with a pKa of 4.47, it will predominantly exist in its dissociated, negatively charged form in a majority of natural waters (pH 6 to 9). canada.ca This can affect its partitioning to sediment. canada.ca There is evidence of long-range transport of dinoseb in water. canada.ca

Transport in Air:

In the atmosphere, dinoseb is expected to primarily exist in the gaseous phase. canada.ca The primary degradation pathway in the air is through reactions with photochemically produced hydroxyl radicals. canada.ca The estimated atmospheric half-life of 2.65 days suggests that dinoseb is persistent in the air and can be transported over moderate distances from its source. canada.ca The characteristic distance of transport in the air has been estimated to be between 900 km and 1065 km. canada.ca While volatilization from water surfaces is generally considered to be a slow process, the volatilization from moist soil surfaces can be more significant, especially under conditions of high temperature and soil acidity. epa.govnih.gov Wet deposition is a potential mechanism for the removal of atmospheric dinoseb. epa.gov

Persistence Studies in Various Environmental Matrices

The persistence of dinoseb in the environment is variable and dependent on the specific environmental matrix and conditions. While generally not persistent in soil, it can be more persistent in water. herts.ac.uk

Persistence in Soil:

The degradation of dinoseb in soil is influenced by factors such as soil type, pH, temperature, and microbial activity. niph.go.jp Photodegradation on soil surfaces can be a significant degradation pathway. epa.gov The reported field half-life of dinoseb in soil ranges from 5 to 31 days, with a representative value estimated at 20 to 30 days under most conditions. fao.org However, in the vadose zone (the unsaturated region of soil above the groundwater), persistence can be much longer. fao.org

Persistence in Water:

In aquatic environments, dinoseb is considered to be persistent. canada.ca Hydrolysis is not a major degradation process. canada.ca Photodegradation in water can occur at a moderate rate, but this is highly dependent on factors like water depth and turbidity. canada.ca

The following table summarizes the persistence of racemic dinoseb in different environmental matrices based on available research findings.

Environmental MatrixProcessHalf-life (DT₅₀)Source(s)
AirReaction with hydroxyl radicals2.65 days canada.ca
AirPhotochemical oxidation12.2 - 122 hours ccme.ca
Vapor PhaseReaction with hydroxyl radicals14.1 days epa.gov
Soil (Field)Overall degradation5 - 31 days fao.org
Soil (Vadose Zone, Sandy Loam)Overall degradation (estimated)~100 days epa.gov
Soil SurfacePhotolysis (predicted)6 - 102 days canada.ca
Soil SurfaceEvaporation (laboratory)26 days epa.gov
Surface WaterPhotodegradation14 - 18 days epa.gov
WaterPhotolysis12 days canada.ca
Water (pH 5-9, 25°C)HydrolysisStable over 30 days nih.gov

Enantioselective Environmental Transformation and Fate

Dinoseb is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. herts.ac.ukwikipedia.org For many chiral pesticides, the different enantiomers can exhibit distinct biological activities and degradation rates in the environment. researchgate.net This phenomenon, known as enantioselectivity, is primarily driven by biological processes, as microorganisms may preferentially metabolize one enantiomer over the other. researchgate.net

The herbicidal activity and toxicity of chiral compounds can be stereospecific, with one enantiomer often being more biologically active than the other. google.com This implies that the environmental risk and fate of the (R)- and (S)-enantiomers of dinoseb could differ significantly.

Ecological Impact and Non Human Organismal Responses to R Dinoseb Exposure

Effects on Aquatic Organisms

Dinoseb (B1670700) is known to be harmful to aquatic life, with its toxicity influenced by species, life stage, water pH, hardness, and temperature canada.cacanada.caccme.cacdnsciencepub.comusgs.gov.

Dinoseb exhibits high toxicity to fish. For instance, goldfish exposed to dinoseb showed no adverse effects at 0.1 ppm but all died at 0.4 ppm after 24 hours of exposure nih.gov. Acute median lethal concentration (LC50) values for fish species range from 0.032 to 0.96 mg/L canada.cacanada.ca. Studies with cutthroat trout and lake trout indicated 96-hour LC50 values ranging from 32 to 1400 µg/L for dinoseb cdnsciencepub.comcdnsciencepub.com. Chronic toxicity values, such as no observed effect concentrations (NOECs) and lowest observed effect concentrations (LOECs), for fish range from 0.0005 to 0.059 mg/L canada.ca.

Table 6.1.1: Acute Toxicity of Dinoseb to Fish Species

Test OrganismEndpointValue (µg/L)Reference
Cutthroat Trout96-h LC5032-1400 cdnsciencepub.comcdnsciencepub.com
Lake Trout96-h LC5032-1400 cdnsciencepub.comcdnsciencepub.com
Goldfish24-h LC50400 nih.govwikipedia.org
Coho Salmon96-h LC50100 orst.edu
Fathead Minnow96-h LC5088-170 canada.cacdnsciencepub.com

Exposure to dinoseb in Japanese medaka (Oryzias latipes) embryos leads to significant metabolic disruptions. Studies using in vivo ³¹P NMR, HPLC-UV, and ¹H NMR metabolomics revealed that dinoseb exposure at concentrations of 50 and 75 ppb resulted in substantial decreases in Adenosine (B11128) Triphosphate (ATP) and Phosphocreatine (B42189) (PCr) levels at 110 hours post-exposure nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com. This reduction in ATP and PCr indicates a direct impact on cellular energy reserves and metabolic function nih.govresearchgate.net. Reduced eye growth and diminished heart rate were also observed in a concentration-dependent manner in these embryos nih.govresearchgate.net. Chinook salmon (Oncorhynchus tshawytscha) eyed eggs also showed significant decreases in ATP and PCr concentrations when exposed to 250 ppb dinoseb nih.gov.

Table 6.1.1.1: Metabolic Changes in Medaka Embryos Exposed to Dinoseb

MetaboliteExposure (ppb)ChangeTime (h)Reference
ATP50, 75Decreased110 nih.govresearchgate.net
Phosphocreatine (PCr)50, 75Decreased110 nih.govresearchgate.net
ATP250DecreasedNot specified nih.gov
Phosphocreatine (PCr)250DecreasedNot specified nih.gov

The toxicity of dinoseb to fish is significantly influenced by water pH. Dinoseb, being a weakly acidic substance, becomes more toxic in acidic environments. Decreasing the pH from 8.5 to 6.5 increased the toxicity of dinoseb to cutthroat trout and lake trout by a factor of 33 and 43, respectively cdnsciencepub.comcdnsciencepub.com. This heightened toxicity in acidic water is attributed to the increased proportion of the un-ionized, more toxic form of dinoseb at lower pH levels cdnsciencepub.comorst.eduhealth.state.mn.us.

Table 6.1.1.2: Impact of pH on Dinoseb Toxicity to Fish

Fish SpeciespH ChangeToxicity Change FactorReference
Cutthroat Trout8.5 to 6.5Increased by 33x cdnsciencepub.comcdnsciencepub.com
Lake Trout8.5 to 6.5Increased by 43x cdnsciencepub.comcdnsciencepub.com

Dinoseb is also toxic to aquatic invertebrates. While freshwater invertebrates generally appear less sensitive to dinoseb than fish, they are still adversely affected canada.cacanada.ca. For Daphnia magna, the statistical no-effect concentration (SNEC) for survival is 0.14 mg/L, and for reproduction, it is 0.11 mg/L researchgate.net. Acute 48-hour EC50 values for aquatic crustaceans are reported as 0.170 mg/L herts.ac.uk.

Table 6.1.2: Toxicity of Dinoseb to Aquatic Invertebrates

Test OrganismEndpointValue (mg/L)Reference
Daphnia magnaSNEC (survival)0.14 researchgate.net
Daphnia magnaSNEC (reproduction)0.11 researchgate.net
Aquatic crustaceans48-h EC500.170 herts.ac.uk

Dinoseb has been shown to cause reproductive and developmental effects in aquatic organisms. Studies indicate that dinoseb can lead to embryotoxicity, affecting survival and growth canada.cacanada.cacanada.ca. In medaka embryos, dinoseb exposure resulted in reduced eye growth and diminished heart rate in a concentration-dependent manner nih.govresearchgate.net. Furthermore, chronic exposure of lake trout fry to dinoseb at concentrations as low as 0.5 µg/L reduced yolk sac absorption and growth, suggesting that chronic toxicity to early life stages is more significant than acute tests might indicate cdnsciencepub.com.

Dinoseb is not expected to bioaccumulate in aquatic organisms canada.cacanada.cacanada.cacanada.cacanada.cagazette.gc.ca. Although a bioconcentration factor (BCF) of 68 was estimated based on its water solubility, experimental results indicate a low potential for bioaccumulation epa.gov. Dinoseb tends to bind to plasma and proteins rather than lipids, influencing its distribution within an organism differently than lipophilic substances canada.ca. While it is rapidly taken up by fish, it is also rapidly eliminated when transferred to clean water, further supporting its low bioaccumulation potential orst.edu.

Table 6.1.4: Bioaccumulation Potential of Dinoseb

Organism TypeEndpointValue (BCF)Expected PotentialReference
Aquatic organismsBCF (est.)68Low epa.gov
Aquatic organismsBCF (exp.)Not specifiedLow canada.cacanada.cacanada.cacanada.cacanada.cagazette.gc.ca

Toxicity to Fish Species (e.g., Medaka, Goldfish)

Effects on Avian Species

Dinoseb exhibits high toxicity to birds, posing a significant risk to avian populations.

Studies have demonstrated that dinoseb is acutely toxic to birds through dietary exposure. Reported acute oral LD50 values indicate a high level of toxicity, with values ranging from 7 to 9 mg/kg body weight for birds in general orst.edu. Specific studies have provided more detailed figures: the mallard duck has an LD50 of 11.5 mg/kg, while the bobwhite quail shows an LD50 of 42.5 mg/kg pic.int. Dietary exposure assessments, such as an 8-day LC50, have shown values ranging from 409 ppm in quail to 515 ppm in pheasants orst.edu. More broadly, dietary acute 8-day LC50 values for birds have been reported between 410 and >540 ppm oecd.org. Field observations have attributed bird kills, particularly among pheasants and songbirds, to dinoseb exposure pic.int.

Table 1: Acute Toxicity of Dinoseb to Avian Species

SpeciesAcute Oral LD50 (mg/kg)8-day Dietary LC50 (ppm)Source
Birds (general)7–9- orst.edu
Mallard11.5- pic.int
Bobwhite Quail42.5- pic.int
Quail-409 orst.edu
Pheasant-515 orst.edu
Ring-necked Pheasant-515 pic.int
Birds (general)-410 - >540 oecd.org

Impact on Soil Microbial Activity and Non-Target Soil Organisms (e.g., Fungi)

Dinoseb's biocidal properties extend to soil microorganisms, including bacteria and fungi, although its persistence and specific impacts can vary.

Dinoseb has been shown to inhibit nitrogenase activity in soil bacteria, a critical enzyme for nitrogen fixation. Inhibition levels of 60%, 90%, and 100% were observed at concentrations of 3, 6, and 9 ppm, respectively, when dinoseb was used as an insecticide mdpi.com. The compound has also been noted to be toxic to various bacteria and fungi ucanr.edu. Studies on dinoseb acetate (B1210297) (a related compound) indicated that while pure fungal cultures were strongly inhibited by higher dosages, soil fungal populations remained largely unchanged researchgate.net. However, dinoseb has been observed to significantly reduce microbial biomass (MBC) at higher concentrations (60 mg/kg), with effects persisting for at least 25 days soilwealth.com.au.

Dinoseb can also alter soil microbial community structure and function. It has been shown to effectively reduce algal populations in soil by over 90% capes.gov.br. Furthermore, dinoseb has been linked to increased sulfur oxidation in soil capes.gov.br and has been observed to increase the abundance of DNA fragments similar to Nitrosomonas and Xanthomonas species, while reducing others usda.gov. Short-term exposure to dinoseb in soil, as part of a pesticide spraying sequence, resulted in significant side-effects on microbial biomass and activities, with recovery taking up to 135 days orgprints.org.

While some soil bacteria can utilize dinoseb as a source of energy and carbon, leading to its degradation under favorable conditions ucanr.edu, degradation is generally poor under aerobic conditions. Anaerobic conditions, however, can promote the establishment of microbial consortia capable of degrading dinoseb researchgate.net.

Enantioselective Ecological Effects (if applicable)

The available scientific literature primarily discusses dinoseb as a racemic mixture, and specific studies detailing the differential ecological impacts of the (R)-enantiomer compared to the (S)-enantiomer are not readily found. Therefore, while dinoseb is a chiral molecule, its ecological effects are generally described based on the racemic compound.

Analytical Methodologies for Detection, Quantification, and Stereochemical Characterization of R Dinoseb

Chromatographic Techniques for Dinoseb (B1670700) Analysis

Chromatographic methods are central to the separation and quantification of dinoseb from complex mixtures. Gas and liquid chromatography, often coupled with various detectors, provide the sensitivity and selectivity required for robust analysis.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like dinoseb. researchgate.net For effective analysis by GC, dinoseb, which is a phenolic compound, often requires a derivatization step to convert it into a more volatile form, such as its methyl ester. epa.govpjoes.com This is commonly achieved through methylation with agents like diazomethane (B1218177) or through pentafluorobenzylation. epa.gov

Various detectors can be coupled with GC for the detection of dinoseb:

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and compounds with nitro groups, making it particularly suitable for detecting dinoseb. epa.govgcms.cz GC-ECD methods have been developed to determine dinoseb residues in crops and soil at levels ranging from 0.05 to 100 parts per million (ppm), with a sensitivity of up to 20 picograms. nih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is a selective detector that shows a high response to compounds containing nitrogen and phosphorus. gcms.cznih.gov This makes it a valuable tool for the analysis of dinoseb, which contains two nitro groups. Dual-column, dual-detection systems combining NPD and ECD can provide positive identification in a single injection by observing shifts in retention times and elution order. gcms.cz

Flame Ionization Detector (FID): While less selective than ECD or NPD, the FID can also be used for the quantification of dinoseb, particularly when coupled with a system that provides good separation. pjoes.comgcms.cz

A comparison of GC detectors for dinoseb analysis is presented below:

DetectorSelectivitySensitivityCommon Application
Electron Capture (ECD)High for electronegative groups (e.g., nitro)Very HighTrace residue analysis in environmental samples. epa.govnih.gov
Nitrogen-Phosphorus (NPD)High for nitrogen and phosphorusHighAnalysis of nitrogen-containing pesticides. gcms.cznih.gov
Flame Ionization (FID)General purpose, responds to most organic compoundsModerateQuantification when high selectivity is not required. pjoes.comgcms.cz

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly because it often does not require derivatization of the analyte. acs.org For dinoseb, reversed-phase HPLC is a common approach, utilizing a C18 column. nih.govresearchgate.net

The most frequently used detector for HPLC analysis of dinoseb is the Ultraviolet-Visible (UV-Vis) detector. sigmaaldrich.comchromatographyonline.com Dinoseb exhibits strong absorbance in the UV region, with a maximum absorption wavelength (λmax) around 375 nm. nih.gov This characteristic allows for its sensitive detection and quantification. HPLC-UV methods have been successfully applied to analyze dinoseb residues in various samples, including raspberry extracts and aqueous solutions. researchgate.netsigmaaldrich.com The detection limits of HPLC-UV methods can be in the low parts-per-million (ppm) range. For instance, a specific HPLC method demonstrated analytical detection limits of 0.015 mg/L for liquid samples and 0.03 mg/kg for solid samples. clu-in.org

A study comparing HPLC with GC for dinoseb analysis in raspberries found that while the GC method was more sensitive, the simplicity of the HPLC procedure, which avoids the hazardous derivatization step with diazomethane, made it a preferable method in terms of efficiency and safety. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For ultra-trace analysis of dinoseb, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. econference.io This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. lcms.cz LC-MS/MS is capable of detecting dinoseb at concentrations as low as 1–2 parts per trillion (ppt) in drinking water via direct injection. hpst.cz

A developed LC-MS/MS method for dinoseb and dinoterb (B74156) in agricultural and food products demonstrated a limit of quantitation of 0.001 µg/g for both compounds. nih.gov The method utilized a C18 column with a mobile phase of methanol (B129727) and water containing acetic acid, and detection was performed using negative ion electrospray ionization. nih.gov Online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been employed for the simultaneous determination of dinoseb and other pesticides in surface water samples. sigmaaldrich.comsigmaaldrich.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of dinoseb and the identification of its metabolic and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR, 1H NMR) for Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying metabolic processes in living organisms. acs.orgmdpi.com Both ³¹P NMR and ¹H NMR have been utilized to investigate the metabolic effects of dinoseb.

³¹P NMR: This technique is particularly useful for monitoring phosphorus-containing metabolites, such as adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189) (PCr), which are central to cellular energy metabolism. wikibooks.orgnih.gov In vivo ³¹P NMR studies on medaka embryos exposed to dinoseb revealed significant decreases in ATP and PCr levels, indicating a disruption of energy metabolism. researchgate.net

¹H NMR: ¹H NMR-based metabolomics provides a broader profile of metabolic changes. mdpi.com In studies on Chinook salmon embryos exposed to dinoseb, ¹H NMR metabolomics, in conjunction with HPLC-UV, revealed significant changes in the metabolic fingerprints, indicating dose-dependent and mechanism-specific effects. nih.gov These studies demonstrated that NMR-based metabolomics can be more sensitive than traditional methods in identifying sublethal metabolic changes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry, making it a "gold standard" for the identification of unknown substances. wikipedia.org In the context of dinoseb, GC-MS is crucial for identifying its degradation products in environmental samples and its metabolites in biological systems. nih.govmd-medicaldata.com

For instance, in studies on the photocatalytic degradation of dinoseb, GC-MS analysis was used to identify the intermediate products formed during the process. nih.gov The mass fragmentation patterns obtained from GC-MS analysis are compared with spectral libraries to confirm the identity of the compounds. nih.gov GC-MS has also been used to confirm the presence of dinoseb in biological samples in cases of poisoning. md-medicaldata.com

Sample Preparation and Extraction Techniques from Complex Matrices

The initial and often most critical step in the analysis of (R)-dinoseb is its extraction from complex sample matrices such as environmental samples (water, soil), biological tissues, and agricultural products. The choice of extraction technique depends on the matrix type and the physicochemical properties of dinoseb.

Environmental Samples: For water samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). pjoes.comresearchgate.net In LLE, water samples, often acidified to a pH of 2, are extracted with organic solvents like ethyl acetate (B1210297) or methyl-tert-butyl ether. pjoes.com SPE is a popular alternative due to its efficiency and lower solvent consumption. researchgate.net For SPE, C18-modified silica (B1680970) gel or styrene-divinylbenzene copolymer-packed cartridges are frequently used to isolate dinoseb and related phenolic herbicides from water. pjoes.com The United States Environmental Protection Agency (EPA) also outlines methods such as 3510 (separatory funnel LLE) and 3520 (continuous LLE) for extracting neutral compounds from liquid samples. epa.gov

For solid environmental samples like soil, extraction is typically performed using methods such as Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), pressurized fluid extraction (Method 3545), microwave extraction (Method 3546), or ultrasonic extraction (Method 3550), often with a solvent mixture like hexane-acetone or methylene (B1212753) chloride-acetone. epa.gov

Biological Tissues: In the analysis of biological tissues, such as in toxicological studies, LLE is a common method for isolating dinoseb. mycpanel.rs For instance, in a fatal intoxication case, dinoseb was isolated from blood, urine, and kidney tissue using LLE with ether at a pH of 4.0. mycpanel.rs Studies on pregnant mice have shown that dinoseb can be detected in various maternal tissues and embryos after oral or intraperitoneal administration. nih.govwikipedia.org

Agricultural Products: A widely used method for extracting dinoseb from agricultural products involves homogenization of the sample followed by extraction with acetone (B3395972). nih.govresearchgate.net For certain products like rice, soybean, and tea leaves, phosphoric acid is added during the extraction process. nih.govresearchgate.net The crude extract is then partitioned with hexane (B92381) and a saturated sodium chloride solution. nih.govresearchgate.net For livestock and seafood products, a mixture of acetone, hexane, water, and sodium chloride is used for extraction. nih.gov Cleanup of the extract is often performed using a primary secondary amine (PSA) mini column to remove interferences before analysis. nih.govebi.ac.uk

The following table summarizes various sample preparation and extraction techniques for dinoseb from different matrices.

MatrixTechniqueKey Parameters
WaterLiquid-Liquid Extraction (LLE)Acidification to pH 2, extraction with ethyl acetate or methyl-tert-butyl ether. pjoes.com
WaterSolid-Phase Extraction (SPE)C18 or styrene-divinylbenzene cartridges. pjoes.com
SoilSoxhlet/Ultrasonic/Microwave ExtractionSolvent mixtures like hexane-acetone or methylene chloride-acetone. epa.gov
Biological Tissues (blood, urine, kidney)Liquid-Liquid Extraction (LLE)Extraction with ether at pH 4.0. mycpanel.rs
Agricultural Products (general)Acetone Extraction & Liquid-Liquid PartitioningHomogenization with acetone, partitioning with hexane/NaCl solution. nih.gov
Agricultural Products (high wax/fat/sugar)Hydrated ExtractionPre-soaking with deionized water before acetone extraction. fda.gov.tw
Livestock & SeafoodAcetone/Hexane ExtractionExtraction with a mixture of acetone, hexane, water, and NaCl. nih.gov

Enantiomeric Separation and Quantification Methods for this compound

Dinoseb is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. ebi.ac.ukherts.ac.uk Since enantiomers can have different biological activities and toxicities, methods that can separate and quantify individual enantiomers are essential.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques for the enantiomeric separation of chiral pesticides like dinoseb. researchgate.netregistech.com ChirBase, a database of enantioselective chromatographic separations, lists methods for various chiral pesticides. researchgate.net Core-shell CSPs have been shown to be effective for the mass spectrometry-compatible enantiomeric separation of a wide range of pesticides, including dinoseb. researchgate.net For example, a study demonstrated the separation of dinoseb enantiomers using a CDShell-RSP column. researchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for chiral separations, offering simplicity and efficiency. acs.orgnih.gov CE, often using cyclodextrins as chiral selectors, has been successfully applied to separate the enantiomers of various chiral pesticides. acs.org The use of nanoparticles in CE systems has also been explored to enhance enantiomeric recognition and separation. mdpi.com

Quantification: Following separation, quantification is typically achieved using various detectors. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying dinoseb at trace levels. nih.govhpst.cz For instance, an LC-MS/MS method using a C18 column and negative ion electrospray ionization has been developed with a limit of quantitation of 0.001 µg/g for dinoseb in various food products. nih.gov GC coupled with mass spectrometry (GC-MS) is also used, often as a confirmatory technique. mycpanel.rs In some cases, HPLC with photodiode array (PDA) detection is employed. mycpanel.rs

The table below outlines key methods for the enantiomeric separation and quantification of dinoseb.

TechniqueMethodDetails
Enantiomeric Separation Chiral HPLCUse of chiral stationary phases (CSPs) like CDShell-RSP. researchgate.net
Enantiomeric Separation Capillary Electrophoresis (CE)Use of chiral selectors such as cyclodextrins. acs.org
Quantification LC-MS/MSHighly sensitive and selective, capable of detecting levels down to 2 ppt (B1677978) in drinking water. hpst.cz
Quantification GC-MSOften used for confirmation of identity. mycpanel.rs
Quantification HPLC-PDALiquid chromatography with photodiode array detection. mycpanel.rs

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling in Analytical Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. oup.combiorxiv.org In the context of analytical chemistry, QSAR can be a valuable tool for predicting properties relevant to the detection and behavior of compounds like this compound.

Predicting Ecotoxicity and Environmental Fate: QSAR models are extensively used to predict the toxicity of nitroaromatic compounds, including dinitrophenols like dinoseb, to various organisms. nih.govcanada.ca These models use molecular descriptors (e.g., hydrophobicity, electronic properties) to establish relationships between chemical structure and toxic effects. oup.comnih.gov For example, QSAR studies have indicated that dinoseb has the potential for adverse effects in aquatic organisms at low concentrations. canada.cacanada.ca This information helps in prioritizing chemicals for monitoring and in understanding their potential environmental impact. researchgate.net

Informing Analytical Method Development: While not a direct analytical method, QSAR can indirectly aid in the development of analytical procedures. By predicting properties like water solubility, octanol-water partition coefficient (LogKow), and potential for ionization, QSAR can help in selecting appropriate extraction solvents, SPE sorbents, and chromatographic conditions. nih.gov For instance, knowing the hydrophobicity of a compound can guide the choice between different reversed-phase chromatography columns.

Model Development and Validation: The development of robust QSAR models requires a reliable dataset of chemical structures and their corresponding experimental activities. nih.gov Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are used to build the models. nih.govnih.gov The validity and predictive power of these models are rigorously assessed according to guidelines established by organizations like the Organisation for Economic Co-operation and Development (OECD). nih.govnih.gov For nitrophenolic herbicides, QSAR models have been developed to predict their inhibitory activity against specific enzymes, which can provide a basis for further structural optimization and understanding of their mechanism of action. nih.gov

The application of QSAR in the analytical chemistry of this compound is summarized below.

Application AreaQSAR ContributionRelevance to this compound Analysis
Ecotoxicity Prediction Predicts adverse effects on aquatic organisms and other species based on molecular structure. canada.cacanada.caHelps to establish target concentration levels for environmental monitoring and risk assessment.
Environmental Fate Modeling Predicts persistence, bioaccumulation, and transport in various environmental compartments. canada.caInforms sampling strategies and the types of matrices that should be analyzed.
Method Development Support Predicts physicochemical properties (solubility, LogKow) that influence analytical behavior. nih.govGuides the selection of optimal extraction and chromatographic conditions.
Hazard Assessment Identifies potential hazards like mutagenicity or carcinogenicity. researchgate.netmdpi.comHighlights the importance of sensitive and accurate analytical methods for safety and regulatory purposes.

Biotransformation and Environmental Metabolite Profiling of R Dinoseb

Metabolic Pathways in Non-Human Organisms (e.g., rats, mice)

The metabolism of dinoseb (B1670700) in non-human organisms involves several biochemical transformations, primarily aimed at detoxifying and facilitating its excretion. Studies in laboratory animals like rats and mice have elucidated key metabolic pathways.

Identification of Primary Metabolites

In mammals, dinoseb undergoes extensive metabolism through various pathways. These include the reduction of its nitro groups to amino groups, which may subsequently undergo acetylation. Additionally, the methyl groups on the sec-butyl side chain can be oxidized to carboxyl groups. The parent compound or its metabolites can also be conjugated, most commonly as glucuronides, to increase their water solubility and aid in excretion epa.govresearchgate.net.

Specific urinary metabolites identified in rats and rabbits include:

2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol

2-methyl-2-(2-hydroxy-3,5-dinitrophenyl)propionic acid

2-amino-6-(1-methylpropyl)-4-nitrophenol (B15180584)

Glucuronide conjugates of these metabolites nih.gov.

While these primary metabolites have been identified, a greater number have been detected but not yet fully characterized epa.gov.

Excretion Pathways and Rates

Following administration, dinoseb and its metabolites are primarily excreted through both urine and feces. In rats, oral administration of 14C-labeled dinoseb resulted in approximately 65% of the radioactivity being excreted in the urine and 25% in the feces within 72 hours, accounting for about 90% of the administered dose epa.gov. Mice showed a similar excretion pattern, with 74% of the dose eliminated within 72 hours, with roughly equal proportions in urine and feces epa.gov.

More detailed studies in mice indicated that after oral dosing, 26% of the 14C-dinoseb was excreted in the urine and 30% in the feces, with a smaller amount (1.4%) found in bile within 64 hours. Intraperitoneal administration in mice yielded similar urinary excretion but higher fecal (41%) and bile (10%) excretion epa.gov. In adult rats, after in vivo application, approximately 70% of the total recovered dose was excreted in urine, 16% in feces, and 7% was retained in the body at 120 hours researchgate.net.

Studies on Dinoseb Binding to Biological Components (e.g., plasma, protein)

Dinoseb exhibits a notable affinity for binding to biological components, particularly plasma and proteins, rather than lipids. This binding behavior influences its distribution throughout an organism, differentiating it from lipophilic substances canada.cacanada.ca. Studies have shown that dinoseb has a high affinity for the hydrophobic regions of lipid bilayers, with a partition coefficient of 3.75×10⁴, which leads to a flow-limited distribution within tissues like the liver nih.gov.

Furthermore, dinoseb has demonstrated binding to macromolecules, including proteins, with reported values of 13.2 nanomoles of herbicide per gram of protein. This binding appears to be due to the inherent affinity of dinoseb for these molecules and is not dependent on enzymatic activity such as NADPH or glutathione (B108866) epa.gov. Plasma protein binding is a critical pharmacokinetic parameter that affects a compound's distribution and duration of action, influencing the fraction available for biological activity oup.comrsc.org.

Enantioselective Metabolism and Biotransformation (if reported)

Dinoseb is chemically known as (RS)-2-sec-butyl-4,6-dinitrophenol, indicating that it exists as a racemic mixture of enantiomers herts.ac.uk. While studies have investigated the metabolism and biotransformation of dinoseb in various organisms, specific research detailing the enantioselective metabolism of the (R)-enantiomer or the differential metabolic pathways between the (R) and (S) enantiomers of dinoseb has not been widely reported in the provided literature. Research on other chiral pesticides has shown enantioselective transformations in soil environments acs.org, but similar specific investigations for dinoseb are not evident in the reviewed materials.

Compound List:

Dinoseb

Dinoseb acetate (B1210297)

2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol

2-methyl-2-(2-hydroxy-3,5-dinitrophenyl)propionic acid

2-amino-6-(1-methylpropyl)-4-nitrophenol

Glucuronide conjugates

Regulatory History and Policy Implications: an Academic Research Perspective

Comparative Analysis of Dinoseb (B1670700) Regulation with Other Dinitrophenol Compounds

The regulatory trajectory of dinoseb, a dinitrophenol compound widely employed as a herbicide and insecticide, offers a critical case study when contrasted with other members of its chemical class, notably 4,6-dinitro-o-cresol (B1670846) (DNOC) and 2,4-dinitrophenol (B41442) (DNP). These compounds share a common mechanism of action, primarily uncoupling oxidative phosphorylation, which leads to increased metabolic rates and thermogenesis. However, the specific scientific findings and public health concerns that underpinned their respective regulatory actions reveal nuanced differences in how regulatory bodies responded to perceived risks.

Historical Regulatory Actions and Scientific Underpinnings

Dinoseb's regulatory downfall in many Western countries, particularly the United States, was largely precipitated by evidence of significant human health risks, specifically developmental and reproductive toxicity. In 1986, the U.S. Environmental Protection Agency (EPA) issued an emergency ban on dinoseb, citing its potential to cause birth defects in unborn children and sterility in male workers. pic.intlatimes.com This decision was informed by animal studies demonstrating teratogenicity in rats, mice, and rabbits, as well as reproductive impairment observed at relatively low doses. pic.intscispace.com Furthermore, the EPA classified dinoseb as a possible human carcinogen (Class C) based on findings of liver tumors in female mice. pic.intepa.gov Beyond human health, dinoseb was also recognized for its high toxicity to birds, mammals, and invertebrates, with observed bird kills attributed to its environmental presence. pic.int Consequently, many countries, including those in the European Union, implemented comprehensive bans on dinoseb for agricultural uses. pic.intscispace.com

In comparison, DNOC, another dinitrophenol herbicide, faced regulatory action primarily due to its high acute toxicity and concerns regarding operator exposure and non-target organisms. The U.S. EPA cancelled DNOC's registration in 1987. researchgate.net Scientific assessments highlighted DNOC's extreme toxicity via inhalation, skin contact, and ingestion, posing significant risks to agricultural workers. pic.int DNOC is also known for its persistence in the environment, being slow to degrade in soil and water. researchgate.net Its regulatory history, including bans in various countries and its inclusion in international conventions like the Rotterdam Convention, underscores its hazardous profile. pic.intwho.int

DNP presents a unique regulatory history, having been initially recognized for its efficacy as a weight-loss drug in the early 20th century due to its ability to uncouple oxidative phosphorylation and increase metabolic rate. wikipedia.orgresearchgate.netnih.gov However, this same mechanism led to severe adverse effects, including hyperthermia, cataracts, cardiovascular and central nervous system damage, and death, even at therapeutic doses. wikipedia.orgresearchgate.netnih.govnih.gov Consequently, DNP was banned for human consumption by the late 1930s in the United States. wikipedia.orgresearchgate.netnih.govnih.gov While also used as a pesticide, its primary regulatory focus shifted to its extreme danger as a pharmaceutical agent. Despite these bans, DNP has seen a resurgence in illicit use for weight loss, leading to increased reports of exposures and fatalities in recent years. wikipedia.orgresearchgate.netresearchgate.net

Comparative Regulatory Trends and Scientific Rationale

The regulatory responses to dinoseb, DNOC, and DNP reflect a progression in understanding the multifaceted risks associated with chemical compounds. While all three are toxic dinitrophenols, the primary drivers for their regulation differed:

Emerging Research Directions and Future Perspectives for R Dinoseb Studies

Advanced Stereoselective Synthesis and Chiral Catalyst Development for (R)-Dinoseb

The production of single-enantiomer compounds is a significant challenge in organic chemistry. Historically, chiral pesticides were often sold as racemic mixtures, containing equal parts of both enantiomers. mst.edu However, since enantiomers can have vastly different biological effects, there is a growing need for methods that can produce a single, desired enantiomer, a process known as stereoselective synthesis. nih.govresearchgate.net For this compound, this requires developing advanced synthetic routes that can control the three-dimensional arrangement of atoms.

Future research in this area is focused on the development and application of chiral catalysts. These are substances that can direct a chemical reaction to preferentially produce one enantiomer over the other. acs.org Key areas of investigation include organocatalysis, which uses small organic molecules as catalysts, and transition-metal catalysis, often involving metals like rhodium or palladium paired with chiral ligands. rsc.orgrsc.orgrsc.org The development of novel chiral catalysts, such as chiral phosphoric acids or those based on inherently chiral scaffolds like calixarenes, represents a promising frontier for the efficient and highly selective synthesis of this compound and other chiral phenols. nih.govacs.org

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic ApproachCatalyst Type / ExamplePrinciple of StereocontrolPotential Application to this compound
Organocatalysis Chiral Phosphoric Acids (CPAs)Forms a chiral environment through hydrogen bonding, directing the approach of reactants. acs.orgAsymmetric nitration of a 2-sec-butylphenol (B1202637) precursor.
Chiral Amine Catalysts (e.g., prolinol derivatives)Forms chiral iminium or enamine intermediates to control the stereochemical outcome of a reaction. rsc.orgCould be used in a multi-step synthesis involving the construction of the chiral sec-butyl group.
Transition-Metal Catalysis Rhodium/(R)-BINAPA chiral phosphine (B1218219) ligand (BINAP) creates a chiral pocket around the metal center, influencing the stereochemistry of the product. rsc.orgAsymmetric arylation or hydrogenation steps in a synthetic route toward the this compound precursor.
Copper/Chiral Ligand (e.g., Box)A chiral bis(oxazoline) ligand coordinates with the copper catalyst to facilitate enantioselective transformations. chinesechemsoc.orgCould be applied in catalytic aromatization of a chiral cyclohexanone (B45756) precursor to form the chiral phenol (B47542) core. rsc.orgnih.gov
Chiral Auxiliary Approach (R)-Mandelic Acid DerivativesA chiral molecule is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction, then removed. acs.orgAttaching a chiral auxiliary to a precursor to guide the nitration steps before cleavage.

High-Throughput Screening and Computational Modeling for Enantioselective Bioactivity Prediction

Understanding the specific biological activity of this compound compared to its (S)-counterpart is critical for accurate risk assessment. mdpi.com Emerging research is moving beyond traditional animal testing toward more efficient and targeted methods like high-throughput screening (HTS) and computational modeling. dokumen.pub

HTS allows for the rapid testing of thousands of chemicals against a variety of biological targets in an automated fashion. nih.gov Initiatives like the U.S. ToxCast and Tox21 programs utilize HTS to build profiles of chemical bioactivity. uni-bayreuth.de A key future direction is the application of these HTS platforms to specifically assess the enantioselective effects of chiral pesticides like dinoseb (B1670700). This would involve screening pure (R)- and (S)-enantiomers against a panel of cellular assays to pinpoint differences in their mechanisms of action.

Complementing HTS, computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful predictive tool. springernature.cominformahealthcare.com QSAR models relate the chemical structure of a molecule to its biological activity. informahealthcare.com For chiral compounds, developing QSAR models that incorporate three-dimensional structural information and specific chirality descriptors is a major research goal. acs.orgmdpi.com Such models could predict the enantioselective bioactivity of this compound, helping to prioritize it for further toxicological testing and reducing reliance on extensive laboratory work. dokumen.pub

A proposed workflow would involve using HTS to generate initial data on the differential effects of (R)- and (S)-dinoseb, which would then be used to build and validate enantioselective QSAR models. acs.orgdokumen.pub These models could then be used to predict the bioactivity of other related chiral compounds.

Novel Bioremediation Strategies for this compound Contamination

Bioremediation, the use of microorganisms to break down environmental pollutants, is a promising strategy for cleaning up sites contaminated with pesticides. Studies have shown that dinoseb can be degraded by various bacteria, such as Pseudomonas and Clostridium species, particularly under anaerobic (oxygen-free) conditions. canada.ca However, these studies have typically used the racemic mixture of dinoseb.

A critical future perspective is the investigation of enantioselective bioremediation. Microbes often show a preference for degrading one enantiomer over the other, a phenomenon that has been observed for many chiral herbicides. mst.edunih.govmdpi.com This means that in a contaminated site, the more toxic or persistent enantiomer might be left behind. Research is needed to identify or engineer microbial strains that can effectively degrade this compound. This could involve isolating microbes from dinoseb-contaminated sites and screening them for the ability to metabolize the (R)-enantiomer specifically. science.gov The development of microbial consortia, or groups of different microorganisms that work together, could also enhance the complete breakdown of the compound. researchgate.net Such targeted bioremediation strategies would be more efficient and ecologically sound than current approaches.

Development of Green Chemistry Approaches for Dinoseb Degradation and Remediation

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For a persistent and toxic compound like dinoseb, developing green degradation methods is a high priority. One of the most promising areas of research is advanced oxidation processes, such as heterogeneous photocatalysis.

Studies have demonstrated that dinoseb in an aqueous solution can be effectively degraded using a titanium dioxide (TiO₂) photocatalyst under UV light. ebi.ac.uknih.govcapes.gov.brnih.gov This process generates highly reactive oxygen species that break down the dinoseb molecule. The efficiency of this degradation is influenced by several factors. nih.govcapes.gov.br Future research will focus on optimizing these parameters to maximize degradation rates and developing catalysts that can operate under visible light, making the process more energy-efficient and cost-effective. Combining photocatalysis with other methods, such as bioremediation or reduction processes, could lead to even higher removal efficiencies. nih.gov

Table 2: Key Parameters Influencing Photocatalytic Degradation of Dinoseb

ParameterObserved Effect on Degradation RateScientific RationaleSource
pH More efficient in acidic conditions (optimal pH ~5.1)The surface charge of the TiO₂ catalyst and the molecular structure of dinoseb are pH-dependent, affecting their interaction. nih.gov nih.gov
Catalyst Concentration Increases up to an optimal point (~2 g/L for Degussa P25)A higher concentration provides more active sites for the reaction, but too much can block light penetration and cause particle aggregation. nih.gov nih.gov
Electron Acceptors Addition of H₂O₂, KBrO₃, or K₂S₂O₈ enhances the rateThese compounds trap electrons generated during photocatalysis, preventing their recombination with positive holes and increasing the formation of reactive radicals. nih.gov nih.gov
Type of Catalyst Degussa P25 TiO₂ found to be more efficient than Hombikat UV100Differences in crystal structure, surface area, and particle size affect the catalytic activity. nih.gov nih.gov

Comprehensive Enantioselective Environmental Monitoring Programs

Therefore, a crucial future direction is the establishment of comprehensive environmental monitoring programs that are enantioselective. This requires the use of advanced analytical techniques capable of separating and quantifying individual enantiomers. mdpi.com Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs), is the most widely used technique for this purpose. lcms.czresearchgate.netsygnaturediscovery.commz-at.dechiralpedia.com More recent developments in supercritical fluid chromatography (SFC) offer faster analysis times. lcms.cz

Future monitoring programs should be designed to track the concentrations of both (R)- and (S)-dinoseb in various environmental compartments, including soil, groundwater, and surface water. epa.govcanada.ca This will provide a much clearer picture of the environmental fate and behavior of dinoseb, revealing how its enantiomeric composition shifts and what the true ecological risk is. Currently, there is a lack of such comprehensive, enantioselective monitoring data for dinoseb. canada.ca

Academic Research on the Long-Term Environmental Legacy of Persistent Chiral Pesticides

Dinoseb is considered a legacy pesticide, as its primary use as a herbicide was discontinued (B1498344) decades ago in many regions. gazette.gc.ca However, due to its persistence, it can remain in the environment for long periods. epa.govresearchgate.net The long-term environmental legacy of persistent chiral pesticides is an area of growing academic interest that has been historically understudied. nih.gov

Future research should focus on understanding the long-term fate of this compound in the environment. This includes studying its persistence in soil, its potential for leaching into groundwater, and its transformation into other chemical forms. epa.govacs.org A key question is whether the chirality of the molecule is maintained over decades or if there are processes that can lead to interconversion between the (R) and (S) forms. Studies on other chiral herbicides have shown that enantioselective degradation can lead to an accumulation of the more persistent enantiomer in the soil. mst.eduacs.org Investigating the long-term changes in the enantiomeric fraction of dinoseb in historically contaminated agricultural lands is essential for understanding its ultimate environmental impact. greatamericaninsurancegroup.com This research will help inform policies for managing legacy pesticide contamination and provide valuable insights into the behavior of other persistent chiral pollutants.

Q & A

Q. What are the key environmental concerns associated with (R)-dinoseb, and how do regulatory assessments determine its persistence in ecosystems?

this compound has been identified as environmentally persistent, with degradation half-life thresholds exceeding regulatory criteria (e.g., Canadian Persistence and Bioaccumulation Regulations). Regulatory assessments evaluate persistence through standardized soil/water degradation studies and field monitoring of metabolites. Environmental concerns include groundwater contamination due to leaching and potential toxicity to non-target organisms, particularly in agricultural runoff scenarios .

Q. What experimental models are commonly used to study the neurotoxic effects of this compound, and what cellular mechanisms have been identified?

In vitro models, such as neuronal cell cultures, are employed to study calcium homeostasis disruption. For example, exposure to 1–3 mM this compound induces transient increases in basal intracellular Ca²⁺ levels, suggesting mitochondrial dysfunction or ion channel interference. These models are complemented by ex vivo assays using tissue slices to validate dose-response relationships .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical protocols include:

  • Use of PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
  • Decontamination of equipment with soap/water post-use.
  • Disposal as hazardous waste via certified facilities.
  • Regular monitoring of airborne particulates in workspaces to ensure compliance with occupational exposure limits .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for this compound, particularly regarding calcium homeostasis disruption?

Methodological strategies include:

  • Dose translation : Adjusting in vitro concentrations (e.g., 1–3 mM) to physiologically relevant in vivo doses using pharmacokinetic modeling.
  • Multi-omics integration : Pairing calcium flux data with transcriptomic/proteomic profiles to identify compensatory pathways in vivo.
  • Cross-model validation : Replicating in vitro findings in zebrafish or rodent models to assess systemic effects .

Q. What methodologies are recommended for assessing the long-term environmental fate of this compound in contaminated groundwater systems?

A tiered approach is advised:

  • Field sampling : Measure residual this compound and metabolites in groundwater using LC-MS/MS.
  • Microcosm studies : Simulate aquifer conditions to track anaerobic degradation rates.
  • QSAR modeling : Predict interaction with soil organic matter to estimate binding affinity and mobility .

Q. How should researchers design studies to investigate the endocrine-disrupting effects of this compound on thyroid and reproductive systems?

Key considerations include:

  • Longitudinal exposure models : Administer sub-chronic doses (e.g., 0.1–10 mg/kg/day) in rodents to assess thyroid hormone (T3/T4) levels and histopathological changes in testes.
  • Biomarker selection : Measure steroidogenic enzymes (e.g., CYP17A1) and thyroid peroxidase activity.
  • Epigenetic analysis : Evaluate DNA methylation patterns in hormone-responsive genes to identify transgenerational effects .

Data Contradiction and Analysis

Q. What experimental designs are optimal for determining threshold concentration levels in this compound toxicity studies?

Use a fractional factorial design to test multiple concentrations (e.g., 0.1–30 mM) across cell lines (e.g., SH-SY5Y neurons) and in vivo models. Statistical tools like benchmark dose (BMD) modeling can identify no-observed-adverse-effect levels (NOAELs) while controlling for inter-study variability .

Methodological Tables

Table 1. Comparison of in vitro vs. in vivo toxicity models for this compound:

ParameterIn Vitro (Neuronal Cells)In Vivo (Rodent Models)
Concentration Range0.3–30 mM1–100 mg/kg/day
Primary EndpointCa²⁺ flux disruptionMotor dysfunction, weight loss
Data RelevanceMechanistic insightsSystemic toxicity validation
LimitationsNon-physiological dosesInterspecies variability
Key Reference

Table 2. Environmental persistence assessment criteria for this compound:

MediumHalf-Life Threshold (Regulatory)Observed Half-Life (Field)
Soil>120 days90–150 days
Water>40 days60–180 days
Sediment>180 daysNot assessed
Key Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-dinoseb
Reactant of Route 2
Reactant of Route 2
(R)-dinoseb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.